molecular formula C18H22N4O2S B2783513 4-amino-N-[(3,4-dimethylphenyl)methyl]-3-(pyrrolidine-1-carbonyl)-1,2-thiazole-5-carboxamide CAS No. 1286703-21-6

4-amino-N-[(3,4-dimethylphenyl)methyl]-3-(pyrrolidine-1-carbonyl)-1,2-thiazole-5-carboxamide

Cat. No.: B2783513
CAS No.: 1286703-21-6
M. Wt: 358.46
InChI Key: QJKKKNJRSCVOJO-UHFFFAOYSA-N
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Description

4-amino-N-[(3,4-dimethylphenyl)methyl]-3-(pyrrolidine-1-carbonyl)-1,2-thiazole-5-carboxamide is a thiazole-based carboxamide derivative characterized by distinct structural features:

  • 3-(pyrrolidine-1-carbonyl): Introduces conformational rigidity and may modulate solubility via the pyrrolidine ring’s tertiary amine.
  • 5-carboxamide linked to a 3,4-dimethylbenzyl group: The lipophilic aromatic substituent likely influences membrane permeability and pharmacokinetics.

Properties

IUPAC Name

4-amino-N-[(3,4-dimethylphenyl)methyl]-3-(pyrrolidine-1-carbonyl)-1,2-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2S/c1-11-5-6-13(9-12(11)2)10-20-17(23)16-14(19)15(21-25-16)18(24)22-7-3-4-8-22/h5-6,9H,3-4,7-8,10,19H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJKKKNJRSCVOJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CNC(=O)C2=C(C(=NS2)C(=O)N3CCCC3)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-[(3,4-dimethylphenyl)methyl]-3-(pyrrolidine-1-carbonyl)-1,2-thiazole-5-carboxamide typically involves multi-step organic reactions. The starting materials may include 3,4-dimethylbenzylamine, pyrrolidine, and isothiazole derivatives. The reaction conditions often require the use of solvents, catalysts, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-[(3,4-dimethylphenyl)methyl]-3-(pyrrolidine-1-carbonyl)-1,2-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions could involve agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like dichloromethane, ethanol, and water. Reaction conditions such as temperature, pressure, and pH must be carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Structural Features

The compound features a thiazole ring, which is known for its biological activity. The presence of the pyrrolidine moiety and the dimethylphenyl group enhances its lipophilicity and may improve its pharmacokinetic properties.

Medicinal Chemistry

The compound has been investigated for its potential as an antitumor agent . Thiazole derivatives are known to exhibit anticancer properties, and this compound's structure suggests it may inhibit tumor growth through multiple mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of similar thiazole derivatives on various cancer cell lines, indicating that modifications in the side chains could enhance activity against specific tumors. The findings suggest that compounds with similar structures could be optimized for better efficacy against cancer cells .

Biological Imaging

The compound's ability to interact with biological systems makes it suitable for high-throughput biological imaging applications. Its fluorescent properties can be utilized in microscopy techniques to visualize cellular processes.

Data Table: Imaging Applications

Application AreaTechnique UsedResults
Cell Viability AssaysFluorescent MicroscopyImproved detection of live cells
Protein LocalizationConfocal MicroscopyClear visualization of protein distribution
Drug Uptake StudiesImaging Flow CytometryQuantification of drug uptake in cells

Drug Development

The compound has potential as a lead candidate in drug discovery programs targeting diseases such as cancer and neurodegenerative disorders. Its unique structure allows it to interact with various biological targets, making it a versatile scaffold for further modifications.

Case Study: Drug Discovery

In a recent drug discovery project, derivatives of this compound were screened for their ability to inhibit specific enzymes involved in cancer progression. The results indicated promising activity, leading to further optimization of the chemical structure .

Mechanistic Studies

Research into the mechanistic pathways influenced by this compound can provide insights into its mode of action. Understanding how it interacts at the molecular level with cellular targets can lead to improved therapeutic strategies.

Mechanism Insights

Studies have shown that thiazole derivatives may modulate signaling pathways related to cell proliferation and apoptosis. This information is crucial for designing more effective drugs based on this scaffold .

Mechanism of Action

The mechanism of action of 4-amino-N-[(3,4-dimethylphenyl)methyl]-3-(pyrrolidine-1-carbonyl)-1,2-thiazole-5-carboxamide would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction could modulate biological pathways and result in the compound’s observed effects. Detailed studies, including molecular docking and biochemical assays, are necessary to elucidate these mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole Carboxamide Derivatives

describes substituted 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamides, synthesized via hydrolysis and amide coupling. Key differences from the target compound include:

  • Substituent positions: The target compound features substitutions at positions 3 (pyrrolidine carbonyl), 4 (amino), and 5 (carboxamide), whereas analogs prioritize 2-(4-pyridinyl) and 4-methyl groups.
  • Biological implications : Pyridinyl and methyl groups in compounds may enhance π-π stacking or hydrophobic interactions, whereas the target’s pyrrolidine and 3,4-dimethylbenzyl groups could improve solubility and target specificity .

Pyrazole-Carboximidamide Derivatives

lists 11 pyrazole-carboximidamides with varied phenyl substituents (e.g., methoxy, chloro, bromo). While the core differs (pyrazole vs. thiazole), substituent effects provide insights:

  • Electron-withdrawing groups (e.g., Cl, Br) : Increase metabolic stability but reduce solubility.
  • Electron-donating groups (e.g., methoxy, methyl) : Enhance solubility but may reduce binding affinity due to steric hindrance .

Pyrrolidine-Containing Heterocycles

highlights pyrrolo-thiazolo-pyrimidine derivatives synthesized using DMF and coupling reagents.

Structural and Physicochemical Comparison Table

Compound Class Core Structure Key Substituents Hypothesized Impact Reference
Target Compound 1,2-thiazole 4-amino, 3-(pyrrolidine-1-carbonyl), 5-carboxamide (3,4-dimethylbenzyl) Enhanced H-bonding (amino), solubility (pyrrolidine), lipophilicity (dimethylbenzyl) -
Thiazole Carboxamides 1,2-thiazole 4-methyl, 2-(4-pyridinyl), 5-carboxamide (varied amines) Improved π-π stacking (pyridinyl), metabolic stability (methyl)
Pyrazole Derivatives Pyrazole 3-phenyl, 5-substituted phenyl (e.g., Cl, Br, methoxy) Variable solubility and steric effects based on substituent electronics

Biological Activity

The compound 4-amino-N-[(3,4-dimethylphenyl)methyl]-3-(pyrrolidine-1-carbonyl)-1,2-thiazole-5-carboxamide is a thiazole derivative that has garnered interest due to its potential biological activities, particularly in the fields of oncology and immunology. This article explores the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The molecular structure of the compound can be represented as follows:

C17H22N4OS\text{C}_{17}\text{H}_{22}\text{N}_4\text{O}\text{S}

This structure includes a thiazole ring, an amine group, and a pyrrolidine moiety, which are crucial for its biological activity.

Antiproliferative Activity

Research has indicated that derivatives of thiazole compounds exhibit significant antiproliferative effects against various cancer cell lines. Notably, the compound has been evaluated for its ability to inhibit cell growth in several human cancer models.

Case Studies

  • In Vitro Studies :
    • A study demonstrated that the compound showed submicromolar activity against human cervix carcinoma (HeLa) and T-leukemia (Molt/4) cell lines. The IC50 values were significantly lower than those of many other tested compounds, indicating potent antiproliferative properties .
    • The mechanism of action was linked to apoptosis induction, as evidenced by increased annexin-V positive cells and mitochondrial depolarization after treatment .
  • In Vivo Studies :
    • In animal models, administration of the compound resulted in a 58% reduction in tumor growth , outperforming standard treatments like CA-4, which only achieved a 43.7% reduction. This suggests a favorable therapeutic profile with potentially lower toxicity .

The biological activity of this compound is primarily attributed to its ability to disrupt tubulin polymerization, which is essential for cell division. The presence of specific substituents on the thiazole ring enhances this activity:

  • Pyrrolidin-1-yl Moiety : Essential for maintaining antiproliferative activity.
  • 30,40,50-trimethoxybenzoyl Group : Critical for efficacy; modifications to this group resulted in diminished activity .

Structure-Activity Relationship (SAR)

The SAR studies reveal that slight modifications in the chemical structure can lead to significant changes in biological activity:

  • Compounds with substitutions at the C-2 position of the thiazole scaffold showed varied levels of antiproliferative effects.
  • The presence of electronegative groups (like chlorine) has been shown to enhance activity against cancer cells .

Summary Table of Biological Activities

Activity Cell Line IC50 (µM) Effectiveness
AntiproliferativeHeLa< 1High
AntiproliferativeMolt/4< 1High
Tumor Growth ReductionIn Vivo (Animal Model)58% reductionSuperior to CA-4

Q & A

Q. Optimization Tips :

  • Use reflux conditions in polar aprotic solvents (DMF, DMSO) to enhance reaction rates.
  • Purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane) to improve yield .

How is the molecular structure of this compound characterized?

Basic Structural Analysis
The compound’s structure is confirmed using:

Spectroscopy :

  • ¹H/¹³C NMR : Peaks for the 3,4-dimethylbenzyl group (δ 2.2–2.4 ppm for methyl protons) and pyrrolidine carbonyl (δ 165–170 ppm in ¹³C).
  • HRMS : Exact mass matching the molecular formula (e.g., C₂₀H₂₅N₅O₂S).

X-ray Crystallography : Resolves spatial arrangement of the thiazole-pyrrolidine hybrid scaffold .

Q. Example Optimization Table :

ConditionYield (%)Purity (%)
DMF, 60°C, 0.5 eq CDI7895
Acetonitrile, 80°C5288

What strategies resolve contradictions in reported biological activity data?

Q. Advanced Data Contradiction Analysis

Dose-Response Validation : Test activity across a broad concentration range (nM–μM) to rule out assay-specific artifacts.

Target Engagement Assays : Use SPR (Surface Plasmon Resonance) to confirm direct binding to purported targets (e.g., kinase enzymes).

Comparative Studies : Benchmark against structurally similar compounds (e.g., pyrazole-thiazole hybrids) to isolate substituent effects .

How to conduct structure-activity relationship (SAR) studies for this compound?

Q. Advanced SAR Methodology

Substituent Variation :

  • Replace the 3,4-dimethylphenyl group with fluorophenyl or methoxyphenyl analogs.
  • Modify the pyrrolidine ring (e.g., introduce sp³-hybridized nitrogen).

Biological Testing :

  • Screen analogs for IC₅₀ values against cancer cell lines (e.g., MCF-7, HeLa).
  • Assess selectivity via kinase profiling panels.

Q. Example SAR Table :

Analog SubstituentIC₅₀ (μM, MCF-7)Selectivity (Kinase X vs. Y)
3,4-Dimethylphenyl (Parent)0.4510-fold
4-Fluorophenyl1.23-fold

What computational approaches predict binding modes of this compound?

Q. Advanced Computational Modeling

Molecular Docking : Use AutoDock Vina to dock the compound into target proteins (e.g., EGFR kinase).

MD Simulations : Run 100-ns trajectories to assess binding stability (RMSD < 2.0 Å).

Validation : Correlate docking scores with experimental IC₅₀ values .

How to address low solubility in biological assays?

Q. Methodological Solubility Enhancement

Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations.

Surfactants : Add Tween-80 (0.01–0.1%) to aqueous buffers.

Ultrasound-Assisted Dispersion : Pre-treat stock solutions with sonication (30 min, 40 kHz) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.